molecular formula C30H31N3O B10955753 [4-(2,3-Dimethylphenyl)piperazin-1-yl][2-(4-ethylphenyl)quinolin-4-yl]methanone

[4-(2,3-Dimethylphenyl)piperazin-1-yl][2-(4-ethylphenyl)quinolin-4-yl]methanone

Cat. No.: B10955753
M. Wt: 449.6 g/mol
InChI Key: AUUYEXPRCMLKEF-UHFFFAOYSA-N
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Description

[4-(2,3-Dimethylphenyl)piperazin-1-yl][2-(4-ethylphenyl)quinolin-4-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a dimethylphenyl group and a quinoline moiety substituted with an ethylphenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,3-Dimethylphenyl)piperazin-1-yl][2-(4-ethylphenyl)quinolin-4-yl]methanone typically involves multi-step organic reactions. One common route includes the initial formation of the piperazine ring, followed by the introduction of the dimethylphenyl and ethylphenyl groups through nucleophilic substitution reactions. The quinoline moiety is then introduced via a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

[4-(2,3-Dimethylphenyl)piperazin-1-yl][2-(4-ethylphenyl)quinolin-4-yl]methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring or the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted piperazine and quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(2,3-Dimethylphenyl)piperazin-1-yl][2-(4-ethylphenyl)quinolin-4-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of neurology and oncology.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Preliminary studies suggest it may have applications in treating neurological disorders and certain types of cancer.

Industry

Industrially, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [4-(2,3-Dimethylphenyl)piperazin-1-yl][2-(4-ethylphenyl)quinolin-4-yl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The quinoline moiety may inhibit certain enzymes involved in cancer cell proliferation, leading to its potential use as an anti-cancer agent.

Comparison with Similar Compounds

Similar Compounds

  • [4-(2,3-Dimethylphenyl)piperazin-1-yl][2-(4-methylphenyl)quinolin-4-yl]methanone
  • [4-(2,3-Dimethylphenyl)piperazin-1-yl][2-(4-isopropylphenyl)quinolin-4-yl]methanone

Uniqueness

Compared to similar compounds, [4-(2,3-Dimethylphenyl)piperazin-1-yl][2-(4-ethylphenyl)quinolin-4-yl]methanone exhibits unique properties due to the specific substitution pattern on the piperazine and quinoline rings

Properties

Molecular Formula

C30H31N3O

Molecular Weight

449.6 g/mol

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-[2-(4-ethylphenyl)quinolin-4-yl]methanone

InChI

InChI=1S/C30H31N3O/c1-4-23-12-14-24(15-13-23)28-20-26(25-9-5-6-10-27(25)31-28)30(34)33-18-16-32(17-19-33)29-11-7-8-21(2)22(29)3/h5-15,20H,4,16-19H2,1-3H3

InChI Key

AUUYEXPRCMLKEF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=CC(=C5C)C

Origin of Product

United States

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